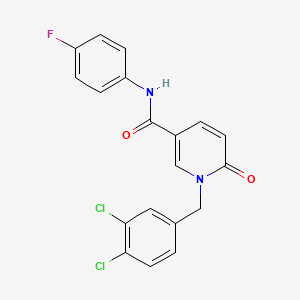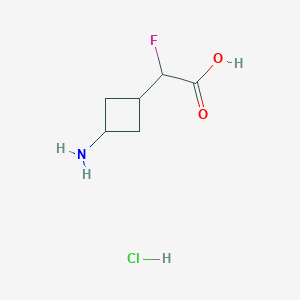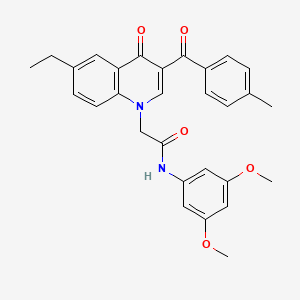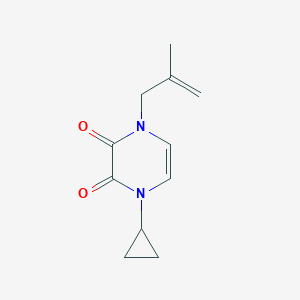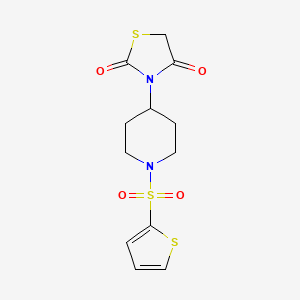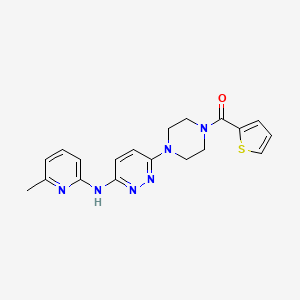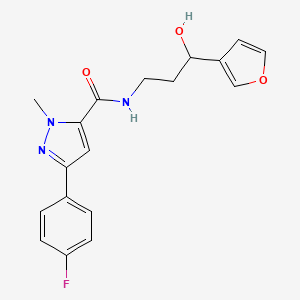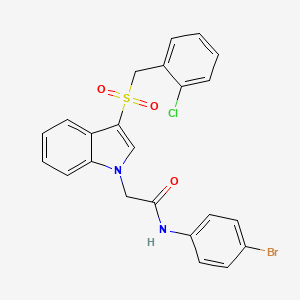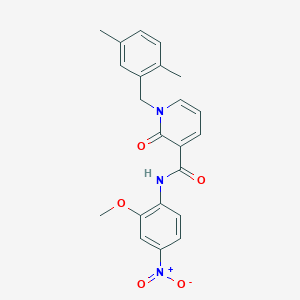
1-(2,5-dimethylbenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-dimethylbenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H21N3O5 and its molecular weight is 407.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research in the field of organic synthesis often explores compounds like dihydropyridines due to their pharmacological potential and structural versatility. For example, studies on the synthesis of optically active dihydropyridines reveal their applications in developing calcium channel antagonists with significant vasodilating activity, shedding light on the methodologies that could apply to the synthesis and analysis of similar compounds (Shibanuma et al., 1980). Additionally, the electrochemical behavior of unsymmetrical dihydropyridines in various media has been examined, offering insights into their reactivity and potential for further chemical modifications (David et al., 1995).
Polymer Applications
Innovations in polymer science also highlight the relevance of nitrophenyl and dihydropyridine derivatives. Polymers synthesized with photolabile pendant moieties derived from similar chemical structures demonstrate unique properties, such as the ability to switch from a cationic to a zwitterionic form upon light irradiation, impacting the condensation and release of DNA and the antibacterial activity of surfaces (Sobolčiak et al., 2013).
Crystallography and Drug Design
Crystal structure analysis of calcium channel antagonists, including dihydropyridine derivatives, provides critical insights into the conformational preferences and activity relationships of these compounds, aiding in the design of more effective pharmacological agents (Triggle et al., 1980). This research emphasizes the importance of structural analysis in understanding the biological activity and designing new drugs with improved efficacy and safety profiles.
Antidiabetic Screening
The synthesis and in vitro screening of novel dihydropyridine derivatives for antidiabetic activity highlight the ongoing search for new therapeutic agents. Such studies involve the characterization of compounds through NMR, IR spectroscopy, and mass spectrometry, followed by biological evaluations to determine their potential as antidiabetic agents (Lalpara et al., 2021).
Toxicological Evaluation
The toxicological evaluation of anti-tuberculosis compounds, including benzylidene pyridine carboxamidrazone derivatives, employs computational QSAR analysis to predict cytotoxicity and optimize therapeutic profiles. This approach underscores the utility of computational methods in evaluating and designing compounds with lower toxicity and higher therapeutic efficacy (Coleman et al., 2003).
Propiedades
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-14-6-7-15(2)16(11-14)13-24-10-4-5-18(22(24)27)21(26)23-19-9-8-17(25(28)29)12-20(19)30-3/h4-12H,13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOMSJYMYUTBLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
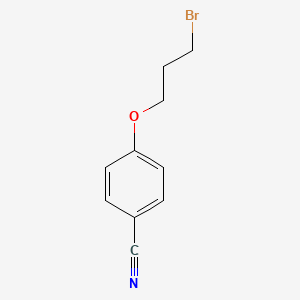


![N-[4-(2-Oxopyridin-1-yl)butyl]but-2-ynamide](/img/structure/B2966766.png)
![2-methoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2966769.png)
